molecular formula C11H7FN2O B11899987 6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-99-4

6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde

Cat. No.: B11899987
CAS No.: 1346686-99-4
M. Wt: 202.18 g/mol
InChI Key: WRPBZJGNDKSQCW-UHFFFAOYSA-N
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Description

6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a fluorine atom and an aldehyde group in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 6-Fluoro-[2,3’-bipyridine]-5’-carboxylic acid.

    Reduction: 6-Fluoro-[2,3’-bipyridine]-5’-methanol.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Fluoro-2,2’-bipyridine
  • 6-Fluoro-4,4’-bipyridine
  • 6-Fluoro-3,3’-bipyridine

Comparison: 6-Fluoro-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination allows for a wide range of chemical modifications and applications. Compared to other fluorinated bipyridines, this compound offers additional reactivity due to the aldehyde group, making it more versatile in synthetic and research applications .

Properties

CAS No.

1346686-99-4

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

5-(6-fluoropyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H7FN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-7H

InChI Key

WRPBZJGNDKSQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=CC(=C2)C=O

Origin of Product

United States

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